N-(4-phenylphenyl)prop-2-enamide is an organic compound with the molecular formula and a molecular weight of approximately 223.27 g/mol. This compound belongs to the class of acrylamides and is primarily utilized in scientific research for its potential biological activities and as a building block in organic synthesis. Its structure features a prop-2-enamide moiety attached to a biphenyl group, which contributes to its unique chemical properties and reactivity.
N-(4-phenylphenyl)prop-2-enamide can be sourced from various chemical suppliers specializing in research-grade compounds. It is classified under the category of amides, specifically as a substituted propanamide. The compound is recognized for its applications in medicinal chemistry, particularly in drug discovery and development due to its structural analogs that exhibit antitumor properties.
The synthesis of N-(4-phenylphenyl)prop-2-enamide can be achieved through several methods, with one common approach being the reaction of 4-bromoacetophenone with phenylacetylene in the presence of a base such as potassium carbonate. This reaction is followed by reductive amination using ammonium formate and palladium catalysts to yield the desired product.
The molecular structure of N-(4-phenylphenyl)prop-2-enamide can be represented by its InChI key, which is NODQISXANKQTQO-UHFFFAOYSA-N
. The compound features a biphenyl group linked to a prop-2-enamide functional group, contributing to its reactivity and interaction with biological targets.
InChI=1S/C15H13NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17)
N-(4-phenylphenyl)prop-2-enamide participates in various chemical reactions:
The mechanism of action for N-(4-phenylphenyl)prop-2-enamide involves its interaction with specific biological targets:
N-(4-phenylphenyl)prop-2-enamide has several applications in scientific research:
This compound's unique structure allows it to interact with various molecular targets, making it valuable for research and industrial applications across multiple fields.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: